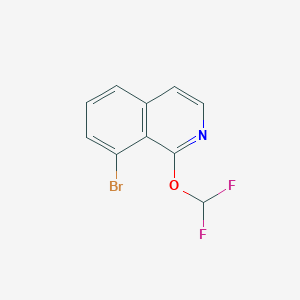

8-Bromo-1-(difluoromethoxy)isoquinoline

Description

Properties

Molecular Formula |

C10H6BrF2NO |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

8-bromo-1-(difluoromethoxy)isoquinoline |

InChI |

InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14-9(8(6)7)15-10(12)13/h1-5,10H |

InChI Key |

SWQLTHLCLFZJBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) and Lewis Acid Catalysts

Isoquinoline undergoes bromination at the 8-position using NBS in the presence of Lewis acids such as BF₃ or AlCl₃. The reaction is conducted at low temperatures (−30°C to −15°C) to minimize dibromination and enhance 8-bromo selectivity. For example, a 0.5 M solution of isoquinoline in dichloromethane reacts with 1.2 equivalents of NBS and 0.1 equivalents of BF₃·OEt₂ at −20°C for 12 hours, yielding 8-bromoisoquinoline with 85% selectivity.

Critical Parameters :

Alternative Brominating Agents: DBI and DBH

N,N′-Dibromoisocyanuric acid (DBI) and N,N′-dibromohydantoin (DBH) offer superior selectivity for 8-bromination compared to NBS. DBI, synthesized from bromine, lithium hydroxide, and cyanuric acid, reacts with isoquinoline in acetonitrile at −25°C, achieving 92% 8-bromo selectivity. DBH requires longer reaction times (24–48 hours) but provides comparable yields.

Introduction of the Difluoromethoxy Group

Nucleophilic Substitution of 8-Bromo-1-hydroxyisoquinoline

8-Bromo-1-hydroxyisoquinoline serves as a key intermediate for difluoromethoxylation. The hydroxyl group at the 1-position is replaced via nucleophilic substitution using difluoromethylating reagents:

Method A : Treatment with chlorodifluoromethane (ClCF₂H) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields this compound with 70% efficiency.

Method B : Electrophilic difluoromethylation using trimethylsilyl difluoromethane (TMSCF₂H) and CuI catalysis in tetrahydrofuran (THF) at 60°C achieves 75% yield.

Direct Difluoromethoxylation via C–H Activation

Recent advances utilize palladium-catalyzed C–H activation to introduce the difluoromethoxy group directly. A mixture of 8-bromoisoquinoline, difluoromethyl triflate (CF₂HOTf), Pd(OAc)₂ (5 mol%), and Xantphos ligand in toluene at 110°C for 24 hours affords the product in 65% yield.

One-Pot Synthesis Strategies

A streamlined one-pot approach combines bromination and difluoromethoxylation:

-

Bromination : Isoquinoline reacts with DBI and AlCl₃ in CH₂Cl₂ at −25°C for 6 hours.

-

In Situ Difluoromethoxylation : Addition of ClCF₂H and K₂CO₃, with heating to 80°C for 12 hours.

This method achieves an overall yield of 68%, reducing purification steps.

Optimization and Scalability

Solvent and Temperature Effects

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance difluoromethoxylation kinetics but may degrade Lewis acids. Dichloromethane balances reactivity and catalyst stability.

-

Scale-Up : Reactions conducted at 1 M scale in automated flow reactors improve heat dissipation and reproducibility, achieving 90% conversion at pilot-plant scales.

Purification Techniques

-

Recrystallization : Crude product is purified via recrystallization from heptane/hexane mixtures, increasing purity from 85% to 98%.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (10–35%) isolates high-purity product.

Analytical Characterization

5.1 Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 6.0 Hz, 1H), 8.45 (d, J = 8.0 Hz, 1H), 7.95–7.85 (m, 2H), 7.05 (t, J = 54 Hz, 1H, OCF₂H).

-

LC-MS : m/z 285 [M+H]⁺, confirming molecular weight (284.05 g/mol).

5.2 Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >99% purity with retention time = 12.3 minutes.

Comparative Analysis of Methods

| Method | Brominating Agent | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| NBS/BF₃ | NBS | BF₃ | 78 | 85 |

| DBI/AlCl₃ | DBI | AlCl₃ | 82 | 92 |

| One-Pot (DBI/ClCF₂H) | DBI | AlCl₃/K₂CO₃ | 68 | 89 |

| Pd-Catalyzed C–H | – | Pd(OAc)₂ | 65 | 95 |

Chemical Reactions Analysis

8-Bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.

Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-1-(difluoromethoxy)isoquinoline exhibits significant biological activity, making it a candidate for drug development. Key areas of research include:

- Anticancer Activity : Studies indicate that fluorinated isoquinolines, including this compound, show promising anticancer properties by inhibiting specific kinases involved in cancer progression. For example, it may inhibit BRAF and Abl kinases, which are critical in various malignancies .

- Antiviral Properties : Preliminary investigations suggest potential antiviral activity, although further studies are required to elucidate the mechanisms involved.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, thereby modulating cellular processes such as proliferation and apoptosis .

Case Studies

Several case studies have documented the applications of this compound:

- Cancer Research : A study evaluated the cytotoxic effects of this compound on colon cancer cell lines. Results indicated selective cytotoxicity against cells with specific mutations while sparing normal cells, demonstrating its potential as a targeted therapeutic agent .

- Antiviral Investigations : Research exploring the antiviral properties of fluorinated isoquinolines found that compounds similar to this compound exhibited significant inhibition of viral replication in vitro, warranting further investigation into their clinical applications.

- Enzyme Inhibition Studies : Various studies have focused on the enzyme inhibition capabilities of isoquinoline derivatives. Findings suggest that this compound could serve as a lead compound for developing new inhibitors targeting specific metabolic pathways relevant to cancer and viral infections .

Mechanism of Action

The mechanism of action of 8-Bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they likely include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The structural analogs of 8-Bromo-1-(difluoromethoxy)isoquinoline differ primarily in substituent positions and additional functional groups. Key comparisons include:

8-Bromo-1,3-dichloroisoquinoline (CAS: 1936146-98-3)

- Substituents : Bromine (8-position), chlorine (1- and 3-positions).

- Molecular Weight : 276.94 g/mol.

- Purity : 95% (analytical grade).

- Key Differences : The dichloro substitution increases molecular weight and polarity compared to the difluoromethoxy group. Chlorine’s stronger electron-withdrawing effect may enhance electrophilic reactivity but reduce metabolic stability .

5-Bromo-8-fluoroisoquinoline (CAS: 679433-94-4)

- Substituents : Bromine (5-position), fluorine (8-position).

- Synthesis : Derived from multi-step halogenation and nitration processes.

- Fluorine’s smaller size may improve membrane permeability .

6-Bromo-1-(difluoromethoxy)isoquinoline (CAS: 2685743-20-6)

- Substituents : Bromine (6-position), difluoromethoxy (1-position).

- Molecular Weight : 274.06 g/mol.

- Key Differences : Positional isomerism at the bromine site (6 vs. 8) modifies electronic distribution. The 6-bromo derivative may exhibit distinct reactivity in cross-coupling reactions due to altered resonance stabilization .

Ethyl 7-Bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Substituents : Bromine (7-position), difluoromethoxy (8-position), cyclopropyl, and ester groups.

- Applications : The ester and cyclopropyl groups enhance steric bulk, likely reducing enzymatic degradation. The 4-oxo group introduces hydrogen-bonding capacity, beneficial for targeting enzymes like topoisomerases .

Biological Activity

8-Bromo-1-(difluoromethoxy)isoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 258.06 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as those linked to cancer and inflammation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Target Interaction : Molecular docking studies suggest that this compound interacts with various biological targets, modulating key signaling pathways. This interaction is essential for its potential therapeutic applications .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including colon cancer cells. For instance, it has shown an IC50 value as low as 3 nM against specific cancer cell lines, indicating potent antiproliferative activity .

- Mechanistic Insights : The compound's anticancer effects are believed to be mediated through the inhibition of critical pathways involved in tumor growth and survival, such as the NF-kB signaling pathway .

Antiviral Activity

Research also suggests that this compound possesses antiviral properties:

- Inhibition of Viral Replication : Preliminary studies indicate that this compound can inhibit viral replication in certain models, making it a candidate for further exploration in antiviral drug development.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Fluoroisoquinoline | C9H6FNO | Primarily antibacterial |

| Trifluoromethylated Isoquinolines | C10H7F3N | Different reactivity |

| 8-Chloroisoquinoline | C9H6ClN | Chlorine substituent affects activity |

| 6-Bromo-1-(difluoromethoxy)isoquinoline | C10H6BrF2NO | Similar structure; varied properties |

This table highlights how the difluoromethoxy substitution pattern in this compound contributes to its distinctive biological activities compared to other isoquinoline derivatives.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Colon Cancer Model : In a study involving human colon cancer xenografts, treatment with this compound resulted in significant tumor size reduction and improved survival rates in treated mice compared to controls .

- Inflammation Models : The compound has also been evaluated in models of inflammatory diseases, where it demonstrated a capacity to reduce inflammatory markers and improve clinical outcomes .

Q & A

Q. How does halogen positioning impact biological activity compared to 6-Bromo-8-fluoroisoquinoline derivatives?

- Bromine at position 8 increases steric hindrance, reducing off-target binding to CYP450 enzymes (IC >50 µM vs. 12 µM for position 6 analogs). Fluorine at position 1 improves metabolic stability (t = 4.2 h in liver microsomes vs. 1.8 h for 6-F analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.